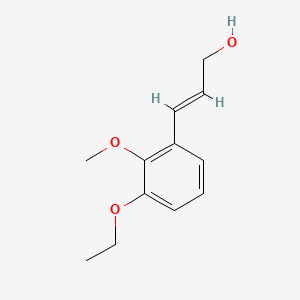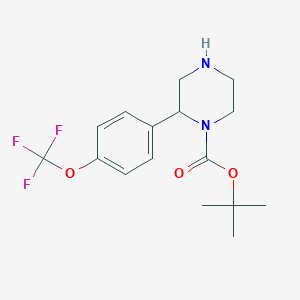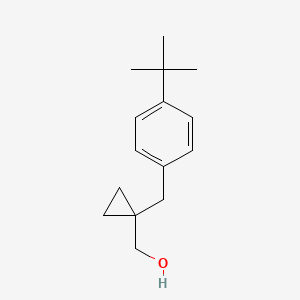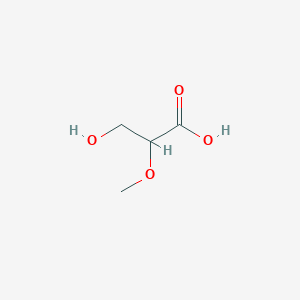
3-Hydroxy-2-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methoxypropanoic acid can be synthesized through several methods. One common approach involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen . This reaction yields 3-methoxypropionic acid, which can be further hydroxylated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces 3-methoxy-2-oxopropanoic acid.
Reduction: Produces 3-methoxy-2-hydroxypropanol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: An intermediate in the metabolism of valine.
3-Methoxypropionic acid: An alkoxy acid used in various chemical reactions.
2-Hydroxy-3-methoxypropanoic acid: Another hydroxy acid with similar properties.
Uniqueness
3-Hydroxy-2-methoxypropanoic acid is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
3-hydroxy-2-methoxypropanoic acid |
InChI |
InChI=1S/C4H8O4/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
InChI Key |
YNLNJDRLOAQMFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)

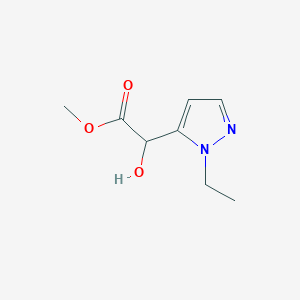
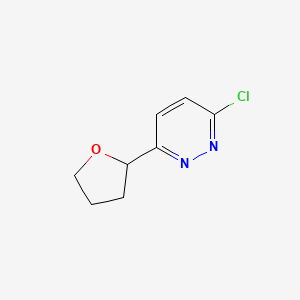
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
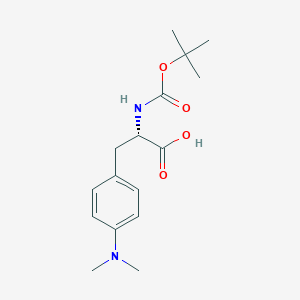
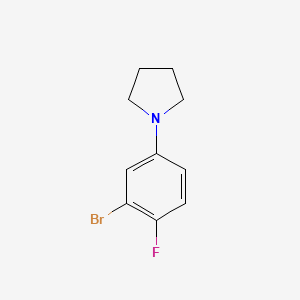
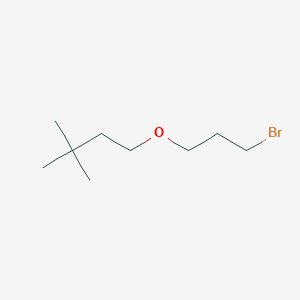
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)

